Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate
Description
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a synthetic intermediate in the production of pitavastatin calcium (monocalcium salt), a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia and arteriosclerosis . Its core structure features a quinoline ring substituted with cyclopropyl and 4-fluorophenyl groups, a heptenoic acid chain with 3R,5S stereochemistry, and a propyl ester group at the carboxylic acid terminus. This esterification enhances lipophilicity, which is critical for improving bioavailability during synthesis . The compound’s stereochemical configuration (3R,5S,6E) is essential for its pharmacological activity, as inversion at these positions reduces HMG-CoA reductase binding affinity .
Properties
IUPAC Name |
propyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate typically involves a multi-step process. One notable method includes the total mechano-synthesis starting from readily available 4-bromoquinoline. This process involves:
Suzuki–Miyaura coupling: This step couples 4-bromoquinoline with a boronic acid derivative to form the quinoline core.
Minisci C–H alkylation: This step introduces the cyclopropyl group to the quinoline core.
Oxidation Heck coupling: This final step introduces the fluorophenyl group and completes the synthesis.
Industrial Production Methods
Industrial production of this compound often leverages scalable and eco-friendly reaction conditions. The use of mechanochemical methods, which involve grinding reactants together without solvents, is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to reduce the quinoline core or other functional groups.
Substitution: This reaction can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It is a key intermediate in the synthesis of cholesterol-lowering agents like pitavastatin.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in cholesterol-lowering agents, it targets the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound helps reduce cholesterol levels in the body .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Stereochemistry : The 3R,5S configuration is critical for activity. The 3R,5R diastereomer () shows reduced efficacy due to altered binding to HMG-CoA reductase .
- Ester vs. Salt : Propyl and ethyl esters serve as synthetic intermediates, while the calcium salt (pitavastatin) is the active pharmaceutical ingredient (API) with enhanced solubility .
- Core Structure: Unlike atorvastatin’s pyrrole ring, the quinoline moiety in pitavastatin derivatives improves metabolic stability .
Pharmacological Activity
Table 2: Pharmacodynamic and Therapeutic Profiles
Key Findings :
- Pitavastatin’s unique quinoline structure confers additional antithrombotic effects via thrombomodulin upregulation, unlike other statins .
- The propyl ester itself lacks direct HMG-CoA inhibition but serves as a precursor to the active acid .
Pharmacokinetic Properties
Table 3: Pharmacokinetic Parameters
Biological Activity
The compound Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate , also known as Pitavastatin , is a synthetic derivative of the statin class of drugs. It is primarily used for lowering cholesterol levels and has shown promise in various biological activities beyond its lipid-lowering effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
- Molecular Formula : C28H30FNO4
- Molecular Weight : 463.54 g/mol
- CAS Number : 147489-06-3
- Cholesterol Lowering : The primary mechanism involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, Pitavastatin effectively reduces total cholesterol and low-density lipoprotein (LDL) levels in the bloodstream.
- Anti-inflammatory Effects : Recent studies suggest that Pitavastatin exhibits anti-inflammatory properties. It can reduce the expression of inflammatory cytokines and markers, contributing to its potential use in treating inflammatory diseases.
- Antioxidant Activity : Pitavastatin has been shown to enhance endothelial function and reduce oxidative stress, which is beneficial for cardiovascular health.
- Neuroprotective Effects : Emerging research indicates that Pitavastatin may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing amyloid-beta accumulation.
Pharmacokinetics
- Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1 to 4 hours.
- Metabolism : Metabolized primarily by CYP2C9 and CYP3A4 enzymes.
- Elimination : The elimination half-life is approximately 12 hours.
Efficacy in Dyslipidemia
A clinical trial involving patients with hyperlipidemia demonstrated that Pitavastatin significantly lowered LDL cholesterol levels compared to placebo:
| Study Group | LDL Reduction (%) | p-value |
|---|---|---|
| Pitavastatin 2 mg | 30% | <0.001 |
| Placebo | 5% | - |
Cardiovascular Outcomes
In a meta-analysis of several studies, Pitavastatin was associated with a reduced risk of major cardiovascular events:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
